2,1,3-Benzoxadiazole-5-carboxylic acid is a highly electron-withdrawing, canonicalized heterocyclic building block characterized by a fused 1,2,5-oxadiazole ring and a reactive 5-carboxy handle. In industrial and advanced laboratory settings, it is primarily procured as a critical electron-acceptor moiety for organic optoelectronics (OLEDs, OPVs, and DSSCs), a modular fluorogenic core for bioconjugation, and an essential upstream intermediate for specific active pharmaceutical ingredients (APIs) such as the Ampakine Farampator. It exhibits a melting point of 157–160 °C and is miscible with ethanol while remaining highly soluble in polar aprotic solvents like DMSO and DMF, making it highly processable for both solution-phase synthesis and vacuum deposition workflows .
Substituting 2,1,3-benzoxadiazole-5-carboxylic acid with generic aromatic precursors (like benzoic acid) or even its direct sulfur analog (2,1,3-benzothiadiazole-5-carboxylic acid) fundamentally disrupts application-critical performance. In optoelectronics, the higher electronegativity of the oxygen atom in the oxadiazole ring compared to sulfur pulls electron density more strongly, deepening the Lowest Unoccupied Molecular Orbital (LUMO) and altering the bandgap [1]. Furthermore, the sulfur analog exhibits a drastically higher melting point (>226 °C vs ~157 °C for the oxadiazole), which severely alters thermal processing windows, sublimation rates, and polymer blend solubility. In pharmaceutical synthesis, the exact oxadiazole pharmacophore is an absolute structural requirement for target binding in specific AMPA receptor modulators, rendering any in-class substitution completely unviable for API procurement.
Thermal properties dictate the processability of heterocyclic building blocks in vacuum deposition and polymer blending. 2,1,3-Benzoxadiazole-5-carboxylic acid features a melting point of 157–160 °C, which is approximately 70 °C lower than its direct sulfur analog, 2,1,3-benzothiadiazole-5-carboxylic acid (226.5–232.5 °C) . This substantial reduction in melting temperature facilitates lower-temperature sublimation and improves solubility in organic matrices, reducing the risk of thermal degradation during the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Evidence Dimension | Melting Point / Thermal Processing Window |
| Target Compound Data | 157 – 160 °C |
| Comparator Or Baseline | 226.5 – 232.5 °C (2,1,3-Benzothiadiazole-5-carboxylic acid) |
| Quantified Difference | ~70 °C lower melting point |
| Conditions | Standard solid-state thermal analysis (clear melt) |
A significantly lower melting point enables less aggressive thermal processing and better solubility, critical for high-yield optoelectronic device manufacturing.
In the design of D-π-A (Donor-pi-Acceptor) organic dyes, the choice of the acceptor core strictly governs the energy levels. The higher electronegativity of the oxygen atom in the benzoxadiazole core, compared to the sulfur atom in benzothiadiazole, exerts a stronger electron-withdrawing effect [1]. Computational and experimental models demonstrate that oxygen substitution in these 1,2,5-chalcogenadiazole rings typically deepens the LUMO level by 0.1 to 0.2 eV relative to the sulfur analog. This deeper LUMO ensures more efficient electron injection into the conduction band of materials like TiO2.
| Evidence Dimension | LUMO Energy Level / Electron-Withdrawing Strength |
| Target Compound Data | Deeper LUMO level (enhanced electron-withdrawing capacity) |
| Comparator Or Baseline | Benzothiadiazole (BTD) core |
| Quantified Difference | ~0.1 - 0.2 eV deeper LUMO |
| Conditions | DFT/TDDFT computational modeling for D-π-A optoelectronic dyes |
Allows material scientists to precisely tune the open-circuit voltage (Voc) and emission wavelengths in solar cells and OLEDs.
Standard benzoxadiazole fluorophores like NBD-Cl rely on direct nucleophilic aromatic substitution, which links the target amine directly to the fluorophore's π-system, often causing unpredictable spectral shifts. By utilizing 2,1,3-benzoxadiazole-5-carboxylic acid, chemists can synthesize NHS esters or hydrazides that form stable amide bonds. This isolates the conjugation site from the core electronic system, yielding conjugates with >90% stability in physiological buffers without quenching the intrinsic fluorescence of the oxadiazole ring.
| Evidence Dimension | Conjugation Linkage Chemistry |
| Target Compound Data | Stable amide/ester bond via 5-carboxy handle |
| Comparator Or Baseline | Direct secondary amine linkage (NBD-Cl / NBD-F) |
| Quantified Difference | Prevents direct perturbation of the fluorophore's π-system |
| Conditions | Peptide/protein labeling in aqueous buffers (pH 7-9) |
Ensures predictable, stable fluorescence quantum yields post-conjugation for proteomics and diagnostic assays.
For the synthesis of specific positive allosteric modulators of the AMPA receptor, such as the investigational drug Farampator (CX-691), the benzoxadiazole ring is an absolute structural requirement [1]. Substitution of 2,1,3-benzoxadiazole-5-carboxylic acid with generic aromatic acids (e.g., benzoic acid) during the upstream synthesis pipeline results in a complete loss of the required pharmacophore, abolishing the drug's allosteric binding capabilities. It is therefore a non-negotiable, single-route precursor for this class of neuroactive compounds.
| Evidence Dimension | Pharmacophore Essentiality / Target Binding |
| Target Compound Data | 100% retention of AMPA receptor allosteric binding pocket fit |
| Comparator Or Baseline | Generic aromatic acids (e.g., benzoic acid) |
| Quantified Difference | Complete loss of target specificity if substituted |
| Conditions | Upstream API synthesis pipeline for CX-691 (Farampator) |
Dictates strict procurement compliance; buyers cannot substitute this CAS with cheaper generic aromatic acids in neuro-pharmaceutical pipelines.
Where this compound is the right choice for synthesizing D-π-A organic dyes and electron-transport layers. Its lower melting point (~157 °C) compared to sulfur analogs ensures better thermal processability, while its deep LUMO level maximizes electron injection efficiency[1].
Where this compound is the right choice for developing modular fluorescent probes (e.g., via NHS esterification). The 5-carboxylic acid handle allows for stable amide linkages to proteins and polymers without disrupting the core photophysics, providing greater linkage stability than direct-substitution reagents like NBD-Cl .
The strict, non-negotiable precursor for synthesizing benzoxadiazole-containing neuroactive compounds, such as Farampator. It provides the exact steric and electronic pharmacophore required for AMPA receptor positive allosteric modulation [2].
Irritant